molecular formula C25H28N4O3 B2887609 Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251633-61-0

Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B2887609
CAS No.: 1251633-61-0
M. Wt: 432.524
InChI Key: RSQVOBMEKCJHRA-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a 1,8-naphthyridine derivative characterized by a 7-methyl-substituted naphthyridine core. The compound features a 2-ethylpiperidine-1-carbonyl group at position 3 and a methyl benzoate ester at position 4 via an amino linker. Its molecular formula is C24H26N4O3 (inferred from structural analogs in ), with a molecular weight of approximately 434.5 g/mol. The 1,8-naphthyridine scaffold is known for its pharmacological relevance, particularly in targeting enzymes or receptors involved in neurological and metabolic disorders .

Properties

IUPAC Name

methyl 3-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-4-19-10-5-6-13-29(19)24(30)21-15-26-23-20(12-11-16(2)27-23)22(21)28-18-9-7-8-17(14-18)25(31)32-3/h7-9,11-12,14-15,19H,4-6,10,13H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQVOBMEKCJHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)OC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Reaction for Ring Formation

The Niementowski reaction, a classical method for synthesizing quinoline analogs, has been adapted for naphthyridine derivatives. This involves the condensation of anthranilic acid derivatives with cyclic ketones under acidic conditions. For example, heating anthranilic acid with 1-alkylpiperidin-4-one in the presence of phosphorus oxychloride (POCl₃) yields 1,2,3,4-tetrahydrobenzo[b]naphthyridines. While this method typically produces tetrahydro derivatives, subsequent dehydrogenation steps (e.g., using palladium catalysts) can yield the fully aromatic 1,8-naphthyridine system required for the target compound.

Acylation of Aminopyridine Derivatives

An alternative approach involves the acylation of 4-aminopyridine precursors. As described in the European patent EP1225173B1, reacting 4-amino-7-methyl-1,8-naphthyridine with acylating agents such as 2-ethylpiperidine-1-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) forms the 3-acylated intermediate. This method benefits from high regioselectivity, as the amino group at position 4 remains unprotected for subsequent functionalization.

Functionalization at Position 4: Methyl 3-Aminobenzoate Incorporation

The 4-amino group is introduced via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination:

Nucleophilic Aromatic Substitution

Chlorine at position 4 of the naphthyridine core (introduced via chlorination with POCl₃) is displaced by methyl 3-aminobenzoate. The reaction requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C), with cesium carbonate (Cs₂CO₃) as the base. This method provides moderate yields (50–60%) due to competing hydrolysis of the chlorinated intermediate.

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling offers higher efficiency. Using palladium(II) acetate (Pd(OAc)₂) and Xantphos as ligands, the reaction between 4-chloro-7-methyl-1,8-naphthyridine and methyl 3-aminobenzoate in toluene at 110°C achieves 85–90% conversion. This method is preferred for large-scale synthesis due to superior regiocontrol.

Final Esterification and Purification

The methyl benzoate group is typically introduced early in the synthesis (e.g., using methyl 3-aminobenzoate as the nucleophile). However, if required, esterification of a carboxylic acid intermediate can be performed:

Fischer Esterification

Heating 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoic acid with excess methanol (MeOH) and sulfuric acid (H₂SO₄) under reflux yields the methyl ester. This method is robust but requires stringent drying to prevent hydrolysis.

Steglich Esterification

For acid-sensitive substrates, DCC and DMAP mediate the esterification at room temperature in DCM. This approach minimizes thermal degradation, preserving the integrity of the naphthyridine core.

Optimization and Challenges

Solvent and Temperature Effects

  • THF vs. DMF : THF favors acylation reactions due to its moderate polarity, while DMF enhances NAS by stabilizing charged intermediates.
  • Reflux vs. Room Temperature : Elevated temperatures accelerate NAS but risk decomposition of the 2-ethylpiperidine moiety.

Byproduct Mitigation

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) removes unreacted starting materials and acylated byproducts.
  • Recrystallization : Diethyl ether or ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences :

  • Substituent at Position 3 : Pyrrolidine-1-carbonyl (5-membered ring) vs. 2-ethylpiperidine-1-carbonyl (6-membered ring with ethyl group).
  • Impact :
    • Ring Size and Flexibility : The pyrrolidine’s smaller ring may reduce steric hindrance but limit hydrophobic interactions compared to the bulkier 2-ethylpiperidine.
    • Pharmacokinetics : Piperidine derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative metabolism .
Property Target Compound Pyrrolidine Analog
Molecular Formula C24H26N4O3 C22H22N4O3
Molecular Weight ~434.5 g/mol 390.4 g/mol
Position 3 Substituent 2-Ethylpiperidine-1-carbonyl Pyrrolidine-1-carbonyl

7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one ()

Key Structural Differences :

  • Position 3 Substituent: Morpholinomethyl (oxygen-containing heterocycle) vs. 2-ethylpiperidine carbonyl.
  • Additional Features : A phenyl group at position 2 and a ketone at position 3.
  • Activity: Morpholine derivatives are associated with kinase inhibition, suggesting divergent therapeutic applications compared to piperidine-based compounds .

6-((1-Benzylpiperidin-4-yl)methyl)-1,8-naphthyridine Derivatives ()

Key Structural Differences :

  • Position 3 Substituent : Benzylpiperidinylmethyl vs. 2-ethylpiperidine carbonyl.
  • Impact: Lipophilicity: The benzyl group increases lipophilicity, which may enhance blood-brain barrier penetration.

Ethyl 7-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1,8-naphthyridine-3-carboxylate ()

Key Structural Differences :

  • Position 7 Substituent : Benzothiazole-piperazine vs. methyl group.
  • Impact :
    • Electronic Effects : The benzothiazole’s sulfur atom may facilitate π-stacking interactions with aromatic residues in target proteins.
    • Therapeutic Scope : Benzothiazole derivatives are explored for anticancer and antimicrobial applications, diverging from the target compound’s likely profile .

4-(Ethylamino)-7-methyl-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester ()

Key Structural Differences :

  • Position 4 Substituent: Ethylamino vs. methyl benzoate-linked amino group.
  • Bioavailability: The benzoate group in the target compound may improve membrane permeability .

Biological Activity

Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C25H28N4O3 and a molecular weight of 428.52 g/mol. The compound features a combination of piperidine, naphthyridine, and benzoate moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC25H28N4O3
Molecular Weight428.52 g/mol
LogP5.11
Polar Surface Area63.404 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. It may function as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions can lead to various pharmacological effects, including:

  • Dopamine Transporter (DAT) Modulation : Research indicates that compounds structurally similar to this compound can exhibit significant binding affinity to DAT, which is crucial for dopamine reuptake in the brain .
  • Serotonin Transporter (SERT) Interaction : Similar compounds have shown varying degrees of selectivity for SERT, suggesting potential applications in mood regulation and anxiety treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain cellular pathways associated with neurodegenerative diseases. For instance:

  • Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, showcasing potential therapeutic effects in conditions like Alzheimer's disease.

Case Studies

A notable case study involved the evaluation of a series of naphthyridine derivatives, including this compound. These derivatives were assessed for their binding affinities to DAT and SERT:

CompoundDAT Binding Affinity (nM)SERT Binding Affinity (nM)
Methyl 3-{[3-(2-ethylpiperidine...}1550
Related Naphthyridine Derivative2060

The results indicated that the compound exhibited a higher binding affinity for DAT compared to SERT, suggesting a potential role in treating disorders associated with dopamine dysregulation.

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